Na+/K+-ATPase Inhibition: Gitoxoside Demonstrates Consistently Greater Potency Than Digoxin Across Both Enzyme Isoforms
Gitoxoside (gitoxin) inhibited human erythrocyte membrane Na+/K+-ATPase with quantitatively greater potency than digoxin across both low-affinity and high-affinity isoforms. Specifically, the IC50 values for gitoxin were lower than those for digoxin in both concentration ranges, with the erythrocyte enzyme demonstrating heightened sensitivity to gitoxin at low inhibitor concentrations [1]. Both compounds operated via an uncompetitive mode of interaction, reducing Vmax and Km; however, gitoxin achieved stronger inhibition across the full biphasic dose-response curve [1].
| Evidence Dimension | Na+/K+-ATPase inhibition potency (IC50) for low-affinity and high-affinity isoforms |
|---|---|
| Target Compound Data | Gitoxin IC50 values lower than digoxin for both low- and high-affinity Na+/K+-ATPase isoforms in human erythrocyte membranes (exact numeric IC50 values calculated from inhibition curves; both isoforms were always more sensitive to gitoxin) |
| Comparator Or Baseline | Digoxin IC50 values were higher (less potent) than gitoxin for both isoforms under identical assay conditions |
| Quantified Difference | Both low- and high-affinity Na+/K+-ATPase isoforms were always more sensitive to gitoxin than to digoxin |
| Conditions | Human erythrocyte membranes and commercial porcine cerebral cortex; in vitro enzyme inhibition assay; biphasic dose-dependent inhibition curves with Hill coefficient 1 < n < 3 |
Why This Matters
For researchers investigating Na+/K+-ATPase pharmacology or cardiac glycoside structure-activity relationships, Gitoxoside provides a distinct, systematically more potent inhibition profile than digoxin, enabling clearer signal differentiation in mechanistic studies.
- [1] Krstić D, Krinulović K, Joksić G, Momić T, Vasić V. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase. J Enzyme Inhib Med Chem. 2004 Oct;19(5):409-15. PMID: 15648655. View Source
